N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine
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Overview
Description
N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine is a compound characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a hydroxylamine moiety
Preparation Methods
The synthesis of N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine typically involves the reaction of a trifluoromethylated phenyl compound with a methylsulfanyl group under specific conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a nucleophilic substitution reaction with a methylsulfanyl group . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction.
Chemical Reactions Analysis
N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying biological systems, particularly in the context of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfanyl group can participate in redox reactions, while the hydroxylamine moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also contain a trifluoromethyl group and are used in similar applications, but they lack the methylsulfanyl and hydroxylamine groups.
Trifluoromethyl amines: These compounds have a trifluoromethyl group and an amine moiety, but they do not have the same redox properties as the methylsulfanyl group.
Trifluoromethyl phenyl sulfones: These compounds are used as nucleophilic trifluoromethylating agents and have similar applications in synthetic chemistry.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
823181-74-4 |
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Molecular Formula |
C10H10F3NOS |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
N-[2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10F3NOS/c1-16-6-9(14-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6H2,1H3 |
InChI Key |
REFLOXOLCCGXCL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=NO)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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